![molecular formula C15H9F3N2S B2618708 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline CAS No. 338394-52-8](/img/structure/B2618708.png)
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline
货号 B2618708
CAS 编号:
338394-52-8
分子量: 306.31
InChI 键: MXZSPEAYEXXLJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline” is a chemical compound with the molecular formula C15H9F3N2S . It has an average mass of 306.306 Da and a monoisotopic mass of 306.043854 Da .
Molecular Structure Analysis
The molecular structure of “2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline” consists of a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a trifluoromethyl group and a phenyl group, both of which can significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline” can be influenced by its molecular structure. This compound has a molecular formula of C15H9F3N2S, an average mass of 306.306 Da, and a monoisotopic mass of 306.043854 Da .科学研究应用
- Researchers have explored the quinoxaline moiety’s impact on cancer cells. Some derivatives exhibit promising anti-cancer properties by inhibiting cell proliferation or inducing apoptosis. These compounds could serve as potential candidates for cancer therapy .
- Quinoxaline derivatives have demonstrated antimicrobial effects against bacteria, fungi, and other microorganisms. Their ability to disrupt microbial growth and biofilm formation makes them relevant for combating infections .
- Investigations into quinoxaline derivatives have revealed their potential as anti-convulsants. These compounds may modulate neuronal excitability and reduce seizure activity .
- Some quinoxaline derivatives exhibit anti-tubercular properties. Researchers have explored their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- Quinoxalines have been evaluated for their anti-malarial effects. These compounds may interfere with the parasite’s life cycle or inhibit its growth .
- Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Quinoxaline derivatives have shown promise in combating Leishmania species .
- Researchers have investigated quinoxaline derivatives as potential anti-HIV agents. These compounds may inhibit viral replication or entry into host cells .
- Quinoxalines possess anti-inflammatory properties. They may modulate immune responses and reduce inflammation in various conditions .
- Some quinoxaline derivatives exhibit antioxidant effects, protecting cells from oxidative stress and associated damage .
- Investigations into quinoxalines have explored their potential in Alzheimer’s disease. These compounds may impact neurodegenerative processes .
- Quinoxaline derivatives have been studied for their effects on glucose metabolism and insulin sensitivity. They could play a role in managing diabetes .
- Given the ongoing pandemic, researchers have investigated quinoxalines as potential inhibitors of SARS-CoV-2 or modulators of the immune response .
- Dengue virus, transmitted by mosquitoes, causes dengue fever. Quinoxaline derivatives have been explored for their antiviral effects against dengue .
- Quinoxalines may impact neurodegenerative disorders like Parkinson’s disease. Their effects on dopaminergic pathways are of interest .
- Some quinoxaline derivatives act as antagonists at the 5-HT3 receptor, which is relevant for nausea and vomiting control .
- Amoebiasis, caused by Entamoeba histolytica, can lead to severe gastrointestinal infections. Quinoxalines have been studied for their effects against this parasite .
Anti-Cancer & Anti-Proliferative Activity
Anti-Microbial Activity
Anti-Convulsant Activity
Anti-Tuberculosis Activity
Anti-Malarial Activity
Anti-Leishmanial Activity
Anti-HIV Activity
Anti-Inflammatory Activity
Anti-Oxidant Activity
Anti-Alzheimer’s Activity
Anti-Diabetic Activity
Anti-COVID Activity
Anti-Dengue Activity
Anti-Parkinson’s Activity
5HT3 Receptor Antagonist Activity
Anti-Amoebiasis Activity
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2S/c16-15(17,18)10-4-3-5-11(8-10)21-14-9-19-12-6-1-2-7-13(12)20-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZSPEAYEXXLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看